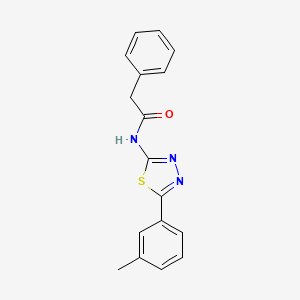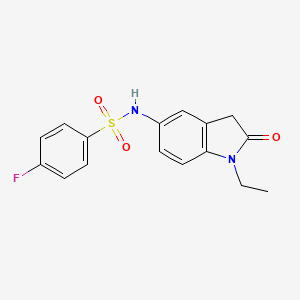
2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a derivative of acetamide with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiadiazole rings and acetamide groups have been synthesized and studied for their chemical and biological properties. These compounds are of interest due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Similarly, other acetamide derivatives were synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of "2-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of aromatic rings and heterocyclic thiadiazole groups. The structures of such compounds are confirmed using techniques like NMR, FTIR, MS, and elemental analysis . The molecular geometry can influence the compound's intermolecular interactions and overall stability. For example, similar compounds with difluoromethyl groups and halophenyl rings were found to be isostructural and V-shaped, with angles between the aromatic planes around 84 degrees, leading to the formation of 3-D arrays through various intermolecular interactions .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of the acetamide group allows for further chemical modifications and the formation of hydrogen bonds, which can be crucial for biological activity. The intermolecular interactions such as hydrogen bonds and pi interactions play a significant role in the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity constants, are influenced by their molecular structure. The acidity constants (pKa) of similar compounds have been determined using UV spectroscopic studies, revealing that protonation typically occurs on the nitrogen atoms of the heterocyclic rings . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
科学的研究の応用
Glutaminase Inhibition
A study focused on the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a closely related compound, for their potency as glutaminase inhibitors. These compounds are part of an effort to identify more potent glutaminase inhibitors with improved drug-like properties. The research found that certain analogs retained the potency of BPTES and showed promise in improving aqueous solubility, with one analog demonstrating similar potency and better solubility compared to BPTES. This compound also attenuated the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model, highlighting its therapeutic potential in cancer treatment due to the role of glutaminase in cancer cell metabolism (Shukla et al., 2012).
Antimicrobial and Anticholinesterase Activities
Another study synthesized new derivatives and evaluated them for their antimicrobial and anticholinesterase activities. Despite expectations for acetylcholinesterase inhibitory activities, the compounds showed weak effects in this area. However, significant antifungal activity was observed, particularly against Candida parapsilosis, suggesting potential applications in combating fungal infections (Yurttaş et al., 2015).
Antimicrobial and Hemolytic Activity
Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the target compound, demonstrated their pharmacological significance through the synthesis of new series aimed at antimicrobial and hemolytic activity evaluation. The study revealed that most compounds exhibited antimicrobial activity against selected microbes, with certain compounds showing potent activity and low toxicity. This highlights their potential for further biological screening and application trials in antimicrobial therapies (Gul et al., 2017).
Anticancer Activities
A notable study synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity, revealing significant potential as antimicrobial agents. This research provides a basis for further exploration of similar compounds in the search for effective antimicrobial treatments (Baviskar et al., 2013).
作用機序
Additionally, compounds with an indole nucleus, which is similar to the thiadiazole ring, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-5-9-14(10-12)16-19-20-17(22-16)18-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJDBUQWDHJMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)
![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)



![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)
![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)